molecular formula C6H6KNO3 B6263840 potassium 1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate CAS No. 1138036-59-5

potassium 1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate

Cat. No.: B6263840
CAS No.: 1138036-59-5
M. Wt: 179.2
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Description

Potassium 1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate is a chemical compound with the molecular formula C₇H₇KNO₃. It is known for its unique structure, which includes a cyano group, an ethoxy group, and a keto-enolate moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with potassium hydroxide in an ethanol solution. The reaction proceeds as follows:

C2H5O2CCH2CN+KOHC2H5O2CCH2COK+H2O\text{C}_2\text{H}_5\text{O}_2\text{CCH}_2\text{CN} + \text{KOH} \rightarrow \text{C}_2\text{H}_5\text{O}_2\text{CCH}_2\text{COK} + \text{H}_2\text{O} C2​H5​O2​CCH2​CN+KOH→C2​H5​O2​CCH2​COK+H2​O

The product is then isolated and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Potassium 1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate undergoes various chemical reactions, including:

    Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions.

    Condensation reactions: The compound can undergo condensation reactions with aldehydes and ketones.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and strong bases such as sodium hydride.

    Condensation reactions: Reagents such as aldehydes or ketones, often in the presence of a base like sodium ethoxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Nucleophilic substitution: Substituted cyano compounds.

    Condensation reactions: β-keto esters or β-diketones.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Potassium 1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate has several applications in scientific research:

    Organic synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal chemistry: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Material science: Utilized in the preparation of polymers and other advanced materials.

    Biological studies: Employed in the study of enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of potassium 1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the keto-enolate moiety can undergo electrophilic attack. These properties make it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sodium 1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate: Similar structure but with sodium instead of potassium.

    Ethyl cyanoacetate: Lacks the enolate moiety but contains the cyano and ethoxy groups.

    Methyl cyanoacetate: Similar to ethyl cyanoacetate but with a methyl group instead of an ethyl group.

Uniqueness

Potassium 1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate is unique due to its combination of a cyano group, an ethoxy group, and a keto-enolate moiety. This combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis and scientific research.

Properties

CAS No.

1138036-59-5

Molecular Formula

C6H6KNO3

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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